tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate
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Overview
Description
tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is characterized by its tert-butyl group, which provides steric hindrance, making it less reactive and more stable .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or ureas.
Scientific Research Applications
Chemistry: tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is widely used in organic synthesis as a protecting group for amines . It is particularly useful in peptide synthesis, where it protects the amine group from unwanted reactions during the synthesis process .
Biology: In biological research, the compound is used to modify peptides and proteins, allowing for the study of their structure and function . It is also used in the synthesis of biologically active molecules, such as pharmaceuticals .
Medicine: The compound is used in the development of drugs, particularly those targeting the central nervous system . Its stability and ease of removal make it an ideal protecting group in the synthesis of complex drug molecules .
Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates . It is also used in the manufacture of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate involves the protection of the amine group by forming a stable carbamate linkage . This linkage prevents the amine from participating in unwanted side reactions during chemical synthesis . The tert-butyl group provides steric hindrance, further stabilizing the compound . Upon completion of the synthesis, the protecting group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid .
Comparison with Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the piperidinyl group.
Boc-protected amines: Commonly used protecting groups in peptide synthesis.
Carbamic acid derivatives: Various derivatives used for protecting amines in organic synthesis.
Uniqueness: tert-Butyl N-{2-[(2R)-piperidin-2-yl]ethyl}carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the piperidinyl group . This combination makes it particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
tert-butyl N-[2-[(2R)-piperidin-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-7-10-6-4-5-8-13-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPKUDZBAUTEMY-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@H]1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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